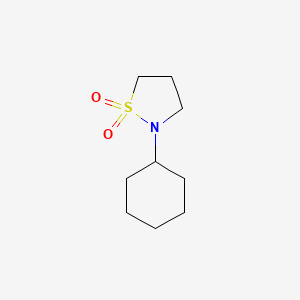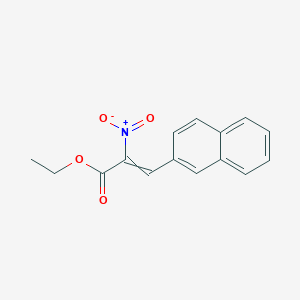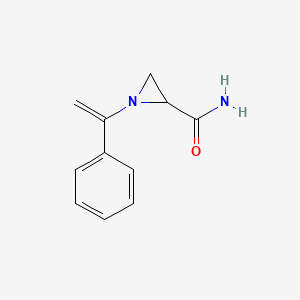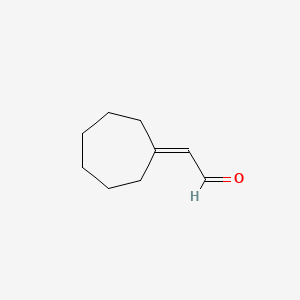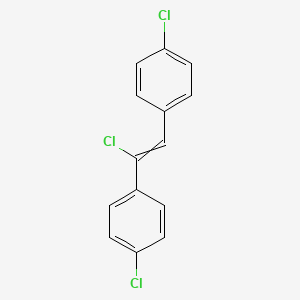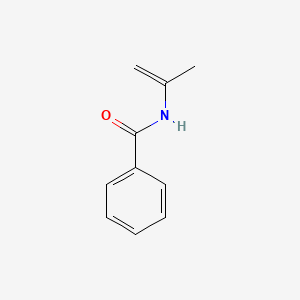
2-Aminooctadeca-3,5-dien-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminooctadeca-3,5-dien-1-OL is an organic compound with the molecular formula C18H35NO It is characterized by the presence of an amino group (-NH2) and two double bonds in its long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminooctadeca-3,5-dien-1-OL typically involves multi-step organic reactions. One common method involves the use of propargyl alcohol and diisopropylamine in the presence of copper iodide (CuI) and paraformaldehyde. The reaction mixture is heated to reflux for 24 hours, followed by cooling and extraction with diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Aminooctadeca-3,5-dien-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and hydrazones.
Reduction: Saturated derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Aminooctadeca-3,5-dien-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminooctadeca-3,5-dien-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bonds in the carbon chain can participate in various chemical reactions, altering the compound’s activity and properties.
Comparison with Similar Compounds
2-Aminooctadeca-3,5-dien-1-OL can be compared with other similar compounds such as:
2-Amino-3,14-octadecadien-1-ol: Similar structure but with different positions of double bonds.
2-Amino-3,5-octadecadien-1-ol: Similar structure but with different stereochemistry.
The uniqueness of this compound lies in its specific arrangement of double bonds and the presence of an amino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
74070-73-8 |
|---|---|
Molecular Formula |
C18H35NO |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
2-aminooctadeca-3,5-dien-1-ol |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h13-16,18,20H,2-12,17,19H2,1H3 |
InChI Key |
YWJKMMURCWZLDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CC=CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14439928.png)
